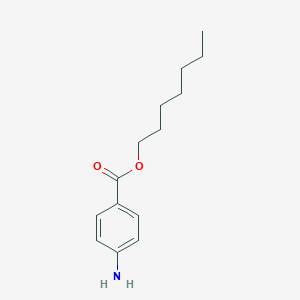

Heptyl 4-aminobenzoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.51e-05 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHJVNSZPMIREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162305 | |

| Record name | Heptyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-40-1 | |

| Record name | Heptyl p-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl p-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of Heptyl 4-aminobenzoate: A Technical Guide

Introduction

Heptyl 4-aminobenzoate is an organic compound belonging to the class of aminobenzoate esters. As a derivative of 4-aminobenzoic acid, it finds applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. Detailed spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols for obtaining this data are also detailed.

While experimental spectra for this compound are not widely available in public databases, the spectroscopic data for the closely related and structurally similar compound, Ethyl 4-aminobenzoate, is well-documented. This guide will leverage this information to predict and explain the expected spectral characteristics of this compound. The primary difference in the spectra will arise from the heptyl ester group in place of the ethyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its ethyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the amino group, and the protons of the heptyl chain.

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Known Chemical Shift (δ, ppm) for Ethyl 4-aminobenzoate [1] | Multiplicity | Integration |

| -CH₃ (heptyl) | ~0.9 | - | Triplet | 3H |

| -(CH₂)₅- (heptyl) | ~1.3-1.4 | - | Multiplet | 10H |

| -O-CH₂- (heptyl) | ~1.7 | - | Quintet | 2H |

| -NH₂ | ~4.16 | 4.16 | Broad Singlet | 2H |

| -COO-CH₂- (heptyl) | ~4.2 | 4.31 | Triplet | 2H |

| Ar-H (ortho to -NH₂) | ~6.62 | 6.62 | Doublet | 2H |

| Ar-H (ortho to -COO-) | ~7.84 | 7.84 | Doublet | 2H |

| -COO-CH₂-CH₃ (ethyl) | - | 1.35 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and the heptyl ester chain.

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Known Chemical Shift (δ, ppm) for Ethyl 4-aminobenzoate [1] |

| -CH₃ (heptyl) | ~14.0 | - |

| -(CH₂)₅- (heptyl) | ~22.5, 25.9, 28.9, 29.1, 31.7 | - |

| -O-CH₂- (heptyl) | ~65.0 | - |

| C (ortho to -NH₂) | ~113.7 | 113.7 |

| C (ipso to -COO-) | ~119.7 | 119.7 |

| C (ortho to -COO-) | ~131.5 | 131.5 |

| C (ipso to -NH₂) | ~151.0 | 151.0 |

| C=O (ester) | ~166.5 | 166.8 |

| -COO-CH₂- (ethyl) | - | 60.3 |

| -CH₃ (ethyl) | - | 14.4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Known Wavenumber (cm⁻¹) for Ethyl 4-aminobenzoate [2] | Vibrational Mode |

| N-H (amine) | 3300-3500 | 3300-3500 | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | - | Stretching |

| C=O (ester) | 1700-1750 | 1700-1750 | Stretching |

| C=C (aromatic) | 1500-1600 | - | Stretching |

| C-N (amine) | 1250-1350 | - | Stretching |

| C-O (ester) | 1100-1300 | - | Stretching |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Expected Value for this compound | Known Value for Ethyl 4-aminobenzoate [3] |

| Molecular Formula | C₁₄H₂₁NO₂[4][5] | C₉H₁₁NO₂ |

| Molecular Weight | 235.32 g/mol [4][5] | 165.19 g/mol |

| [M]⁺ (Molecular Ion Peak) | m/z 235 | m/z 165 |

| Key Fragment Ions | m/z 137 (H₂NC₆H₄COOH⁺), m/z 120 (H₂NC₆H₄CO⁺), m/z 92 (C₆H₄NH₂⁺), m/z 65 (C₅H₅⁺) | m/z 137 (H₂NC₆H₄COOH⁺), m/z 120 (H₂NC₆H₄CO⁺), m/z 92 (C₆H₄NH₂⁺), m/z 65 (C₅H₅⁺) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aminobenzoate esters, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [6]

-

Thoroughly grind a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to the corresponding functional group vibrations (e.g., N-H stretch, C=O stretch, C-H stretch) by comparing the observed wavenumbers with correlation charts.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion Electrospray Ionization (ESI) mass spectrometer.

Sample Preparation (GC-MS):

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with Electron Ionization - EI):

-

The sample is vaporized in the heated GC inlet and separated on a capillary column.

-

The separated components elute from the column and enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This pattern provides structural information and can be compared with mass spectral libraries for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 3. massbank.eu [massbank.eu]

- 4. Heptyl p-aminobenzoate [webbook.nist.gov]

- 5. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Mechanism of Action of Heptyl 4-Aminobenzoate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl 4-aminobenzoate, a member of the para-aminobenzoic acid (PABA) ester class of compounds, is recognized for its local anesthetic properties. This technical guide delineates the core mechanism of action of this compound within biological systems, drawing upon the established pharmacology of its chemical class and inferring specific activities from closely related analogs. The primary mechanism involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of action potentials, thereby producing a reversible loss of sensation. This document provides a comprehensive overview of the underlying molecular interactions, relevant signaling pathways, and methodologies for experimental validation.

Introduction

Local anesthetics are essential therapeutic agents for pain management in a variety of clinical settings.[1] Their ability to reversibly block nerve impulse conduction in a localized area without causing loss of consciousness makes them indispensable.[1] The p-aminobenzoic acid (PABA) esters represent one of the earliest and most significant classes of local anesthetics, with benzocaine (ethyl 4-aminobenzoate) being a well-known member. This compound, with its longer alkyl chain, is expected to exhibit distinct physicochemical properties that influence its anesthetic profile. The chemical structure of local anesthetics typically comprises a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[2]

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound, consistent with other PABA esters, is the blockade of voltage-gated sodium channels (VGSCs) on the nerve membrane.[1] These channels are critical for the generation and propagation of action potentials, the fundamental process of nerve signaling.

The process can be broken down into the following steps:

-

Membrane Permeation: The un-ionized, lipophilic form of this compound diffuses across the nerve cell membrane into the axoplasm.

-

Ionization: Once inside the slightly more acidic intracellular environment, an equilibrium is established, with a portion of the molecules becoming protonated (ionized).

-

Channel Binding: The ionized form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is thought to occur from the intracellular side of the channel.

-

Inhibition of Sodium Influx: The binding of the anesthetic molecule to the channel stabilizes it in an inactivated state, preventing the conformational change required for channel opening in response to a nerve impulse. This blockage of the sodium channel inhibits the influx of sodium ions that is necessary for membrane depolarization.

-

Blockade of Nerve Conduction: By preventing depolarization, the action potential is not generated or propagated along the nerve fiber, resulting in a failure to transmit the pain signal to the central nervous system and, consequently, a local anesthetic effect.[1]

Below is a diagram illustrating the proposed signaling pathway for the action of this compound on a neuron.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes quantitative data for the effects of n-butyl-p-aminobenzoate on various voltage-gated sodium channel subtypes. It is anticipated that this compound, with its greater lipophilicity, would exhibit increased potency.

| Compound | Channel Subtype | Parameter | Value | Experimental System |

| n-butyl-p-aminobenzoate | Nav1.6 | IC50 | ~30 µM | HEK293 cells |

| n-butyl-p-aminobenzoate | Nav1.7 | IC50 | ~10 µM | HEK293 cells |

| n-butyl-p-aminobenzoate | Nav1.8 | IC50 | ~10 µM | HEK293 cells |

Data inferred from studies on n-butyl-p-aminobenzoate.

The structure-activity relationship for p-aminobenzoic acid esters indicates that increasing the length of the alkyl chain (from ethyl to heptyl) generally increases the lipid solubility of the molecule. This enhanced lipophilicity can lead to:

-

Increased Potency: A more lipid-soluble molecule can more readily partition into the nerve membrane, leading to higher local concentrations at the site of action.

-

Longer Duration of Action: Increased binding to lipids and proteins within the nerve membrane can result in a slower clearance of the drug from the site of action.

-

Increased Toxicity: Higher lipid solubility can also lead to increased systemic toxicity if the anesthetic enters the bloodstream.

Experimental Protocols

The evaluation of the local anesthetic properties of compounds like this compound typically involves both in vitro and in vivo methodologies.

In Vitro Evaluation: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channels.

Objective: To determine the inhibitory concentration (IC50) and the mechanism of blockade of this compound on specific voltage-gated sodium channel subtypes expressed in a cellular model (e.g., HEK293 cells).

Methodology:

-

Cell Culture: HEK293 cells stably expressing the desired human sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the external solution. The solutions are perfused onto the patched cell.

-

Voltage Protocol: To assess tonic and use-dependent block, a series of voltage steps are applied. For example, cells are held at a holding potential of -120 mV, and sodium currents are elicited by depolarizing pulses to 0 mV. To measure use-dependent block, a train of depolarizing pulses at a certain frequency (e.g., 10 Hz) is applied.

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application at each concentration. A concentration-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.

The following diagram outlines the experimental workflow for the patch-clamp protocol.

In Vivo Evaluation: Animal Models of Local Anesthesia

In vivo models are used to assess the anesthetic efficacy, onset, and duration of action in a living organism.

Objective: To determine the local anesthetic activity of this compound in an animal model.

Methodology (Example: Frog Foot Withdrawal Reflex):

-

Animal Model: Healthy adult frogs are used for this assay.

-

Procedure:

-

The frog is pithed and suspended.

-

One of the frog's feet is immersed in a solution of the test compound (this compound at various concentrations) for a set period (e.g., 5 minutes). The contralateral foot is immersed in a control solution (saline).

-

The foot is then stimulated with a weak acid solution (e.g., 0.1 N HCl), and the time taken for the foot to be withdrawn (withdrawal reflex time) is recorded.

-

The absence of a withdrawal reflex within a cut-off time (e.g., 30 seconds) is considered a positive anesthetic effect.

-

-

Data Analysis: The percentage of animals exhibiting an anesthetic effect at each concentration is determined. The onset and duration of anesthesia can also be measured by testing the reflex at different time points after drug application.

Conclusion

The mechanism of action of this compound in biological systems is centered on its ability to block voltage-gated sodium channels in nerve membranes. This action is consistent with its classification as a p-aminobenzoic acid ester local anesthetic. While specific quantitative data for the heptyl ester is limited, the established principles of SAR for this class of compounds, supported by data from shorter-chain analogs, suggest that its increased lipophilicity likely confers high potency and a prolonged duration of action. The experimental protocols outlined in this guide provide a framework for the detailed pharmacological characterization of this compound and other novel local anesthetic agents. Further research is warranted to precisely quantify the interaction of this compound with various sodium channel subtypes and to fully elucidate its clinical potential.

References

Heptyl 4-Aminobenzoate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptyl 4-aminobenzoate, a member of the para-aminobenzoic acid (PABA) ester family, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive primary aromatic amine, a cleavable ester linkage, and a lipophilic heptyl chain, makes it a precursor of significant interest in the development of novel pharmaceuticals, functional dyes, and advanced materials. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key organic transformations, with a focus on experimental protocols and the biological significance of its derivatives.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol .[1] Its lipophilicity, as indicated by an XLogP3 value of 4.5, influences the solubility and biological activity of its derivatives.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molecular Weight | 235.32 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14309-40-1 | [1] |

| XLogP3 | 4.5 | [1] |

| Kovats Retention Index (Standard non-polar) | 2046, 2054 | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several established methods in organic chemistry, primarily Fischer esterification and transesterification.

Fischer Esterification of 4-Aminobenzoic Acid

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]

Experimental Protocol (Adapted from the synthesis of Benzocaine): [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in an excess of 1-heptanol (e.g., 10 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with an inert organic solvent like diethyl ether. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant/Product | Molar Ratio | Key Parameters | Typical Yield |

| 4-Aminobenzoic Acid | 1 | Reflux temperature | 60-80% (estimated) |

| 1-Heptanol | 10 | Reaction time: 4-6 h | |

| Sulfuric Acid | 0.1-0.2 |

Transesterification

Transesterification offers an alternative route, particularly if a different alkyl 4-aminobenzoate (e.g., methyl or ethyl ester) is more readily available. This equilibrium reaction is driven to completion by using an excess of the desired alcohol and/or removing the lower-boiling alcohol byproduct.[4]

References

In Silico Modeling of Heptyl 4-Aminobenzoate Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of Heptyl 4-aminobenzoate, a member of the paraben class of compounds, to nuclear receptors. This document outlines the primary receptor targets, detailed experimental protocols for computational modeling, quantitative binding affinity data, and the associated signaling pathways.

Executive Summary

This compound, commonly known as heptylparaben, and other related paraben compounds are subjects of interest due to their interaction with nuclear receptors, which can lead to endocrine-disrupting effects. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful, cost-effective, and time-efficient approach to predict and analyze these interactions at a molecular level. This guide details the computational workflows and theoretical underpinnings for studying the binding of heptylparaben to key nuclear receptors, including Estrogen Receptors (ERα and ERβ), the Androgen Receptor (AR), and the Estrogen-Related Receptor γ (ERRγ). The primary focus is to provide researchers with the necessary protocols and data to facilitate further investigation into the biological activity of this compound.

Primary Receptor Targets for this compound

In silico and in vitro studies have identified several key nuclear receptors as potential targets for parabens, including this compound.

-

Estrogen Receptor (ER): Parabens are known to be estrogenic, with their activity generally increasing with the length of their alkyl chain. They have been shown to bind to both ERα and ERβ subtypes.[1][2] Heptylparaben, having a longer side chain, is expected to exhibit a greater affinity for these receptors compared to shorter-chain parabens.[3]

-

Androgen Receptor (AR): Some parabens have demonstrated antiandrogenic activity, suggesting they can bind to the AR and inhibit the action of endogenous androgens.[4]

-

Estrogen-Related Receptor γ (ERRγ): Parabens have been identified as inverse antagonists for ERRγ, an orphan nuclear receptor implicated in breast cancer.[5] This interaction represents a distinct mechanism of action separate from the classical estrogen and androgen pathways.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding of various parabens to their receptor targets. It is important to note that while direct binding data for this compound is limited, the trend of increasing affinity with longer alkyl chains provides a strong basis for estimating its activity.

Table 1: Estrogen Receptor (ER) Binding Affinities of Parabens

| Compound | Receptor | Assay Type | Value | Relative Binding Affinity (RBA, Estradiol=100) |

| Heptyl 4-hydroxybenzoate | Rat ER | Competitive Binding | - | 0.032 |

| Butylparaben | Human ERα | TR-FRET | IC50: 1420 nM | - |

| Isobutylparaben | Human ERα | Non-RI Receptor Binding | IC50: 6.0 x 10⁻⁶ M | 0.267 |

| Isobutylparaben | Human ERβ | Non-RI Receptor Binding | IC50: 5.0 x 10⁻⁶ M | 0.340 |

| Propylparaben | Human ERα | Non-RI Receptor Binding | IC50: > 1.0 x 10⁻⁵ M | < 0.160 |

| Ethylparaben | Human ERα | Non-RI Receptor Binding | IC50: > 1.0 x 10⁻⁴ M | < 0.016 |

| Methylparaben | Human ERα | Non-RI Receptor Binding | IC50: > 1.0 x 10⁻⁴ M | < 0.016 |

Data sourced from multiple studies.[2][3][6]

Table 2: Androgen Receptor (AR) and Estrogen-Related Receptor γ (ERRγ) Binding Affinities of Parabens

| Compound | Receptor | Assay Type | Value | Notes |

| Butylparaben | Human AR | Transcriptional Activity Assay | Inhibited testosterone activity by 33% at 10 µM | - |

| Propylparaben | Human AR | Transcriptional Activity Assay | Inhibited testosterone activity by 19% at 10 µM | - |

| Methylparaben | Human AR | Transcriptional Activity Assay | Inhibited testosterone activity by 40% at 10 µM | - |

| Benzylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 3.09 x 10⁻⁷ M | Inverse Antagonist Activity |

| Butylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 4.88 x 10⁻⁷ M | Inverse Antagonist Activity |

| Propylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 5.88 x 10⁻⁷ M | Inverse Antagonist Activity |

| Ethylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 5.15 x 10⁻⁷ M | Inverse Antagonist Activity |

| Methylparaben | Human ERRγ | Coactivator Recruiting Assay | REC50: 4.34 x 10⁻⁷ M | Inverse Antagonist Activity |

Data sourced from multiple studies.[4][5]

Experimental Protocols for In Silico Modeling

The following protocols provide a detailed methodology for the key experiments in modeling the binding of this compound to its target receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target receptor (e.g., ERα, AR, ERRγ) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the receptor structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Use a tool like Open Babel to convert the ligand structure to PDB format.

-

Load the ligand into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera) to inspect the interactions between the ligand and the receptor's active site residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of binding stability and free energy.

Protocol using GROMACS:

-

System Preparation:

-

Prepare the protein and ligand topologies and coordinate files. The CHARMM force field is commonly used for both. Ligand parameters can be generated using servers like the CGenFF server.

-

Combine the protein and ligand into a single complex structure file.

-

Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to relax the structure and remove any steric clashes. This is typically done using the steepest descent algorithm for a large number of steps (e.g., 50,000).

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K) for a short period (e.g., 100 ps) with position restraints on the protein and ligand heavy atoms.

-

NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) for a longer period (e.g., 200 ps) while maintaining the position restraints.

-

-

-

Production MD Run:

-

Perform the production MD simulation for a significant duration (e.g., 10-100 ns) without position restraints. Save the trajectory and energy files at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess the stability of the complex.

-

Visualize the trajectory to observe the dynamics of the ligand within the binding pocket.

-

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy from the MD simulation trajectory.

Protocol using Amber's MMPBSA.py:

-

Generate Snapshots:

-

Extract a set of snapshots (e.g., 100-500) from the equilibrated portion of the production MD trajectory.

-

-

Create Topology Files:

-

Generate separate topology files for the complex, the receptor, and the ligand from the initial system topology.

-

-

Run MM/PBSA Calculation:

-

Use the MMPBSA.py script in AmberTools.

-

Provide the topology files for the complex, receptor, and ligand, and the trajectory file as input.

-

The script calculates the binding free energy by computing the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy for each snapshot and then averaging the results.

-

-

Analyze Results:

-

The output will provide the total binding free energy (ΔG_bind) and its individual components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).

-

Visualizations: Workflows and Signaling Pathways

In Silico Modeling Workflow

Caption: A generalized workflow for in silico modeling of receptor-ligand binding.

Estrogen Receptor (ER) Signaling Pathway

References

- 1. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inverse antagonist activities of parabens on human oestrogen-related receptor γ (ERRγ): in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Thermal Stability: A Technical Guide to the Thermogravimetric Analysis of Heptyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), belongs to a class of compounds with applications in pharmaceuticals and cosmetics, often as UV absorbers or anesthetic agents. Understanding the thermal stability and decomposition profile of such active pharmaceutical ingredients (APIs) and related compounds is paramount for ensuring drug product quality, safety, and stability. Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that provides critical insights into the thermal behavior of materials. This in-depth guide explores the core principles of TGA as they apply to the characterization of this compound, offering detailed experimental protocols and a framework for interpreting the resulting data.

While specific, publicly available thermogravimetric data for this compound is limited, this guide leverages established principles of thermal analysis and data from related aminobenzoate compounds to provide a robust predictive framework for researchers.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining:

-

Thermal Stability: The temperature at which a material begins to decompose.

-

Decomposition Kinetics: Information about the rate and mechanism of decomposition.

-

Compositional Analysis: The quantification of volatile components, such as moisture or solvents, and the determination of residual mass.

-

Material Purity: The presence of impurities can often be detected by their distinct thermal decomposition profiles.

Predicted Thermal Behavior of this compound

Based on the structure of this compound, a multi-stage decomposition process is anticipated. The initial mass loss is likely associated with the cleavage of the heptyl ester group, followed by the subsequent decomposition of the 4-aminobenzoic acid moiety at higher temperatures. The precise temperatures and mass loss percentages would be influenced by the experimental conditions, particularly the heating rate and the composition of the purge gas.

Data Presentation: Expected Thermal Events

The following table summarizes the anticipated thermal events for this compound during thermogravimetric analysis. It is important to note that the temperature ranges provided are hypothetical and would need to be determined experimentally.

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| Desolvation | 50 - 150 | Variable | Loss of residual solvents from synthesis or purification. |

| Melting | Not directly measured by TGA | N/A | Phase transition from solid to liquid. Can sometimes be inferred from a slight baseline shift. |

| Initial Decomposition | 200 - 350 | ~43% (Heptyl group) | Cleavage of the ester bond and volatilization of the heptyl fragment. |

| Final Decomposition | 350 - 600 | ~57% (Aminobenzoic acid) | Decomposition of the remaining aromatic ring structure. |

| Residue | > 600 | < 1% | Formation of a stable carbonaceous residue, depending on the atmosphere. |

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and research objectives.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Materials:

-

This compound sample (5-10 mg)

-

High-purity nitrogen or air (for purge gas)

-

TGA sample pans (e.g., alumina, platinum)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas (e.g., nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the mass change as a function of temperature (TGA curve).

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition and the temperatures corresponding to specific mass loss percentages.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for TGA and a logical representation of the potential thermal decomposition pathway for this compound.

An In-depth Technical Guide to Heptyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heptyl 4-aminobenzoate, a chemical compound of interest in various research and development fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its relationship to the broader class of 4-aminobenzoic acid derivatives.

Chemical Identity and Properties

This compound is an organic compound, specifically the ester of 4-aminobenzoic acid and heptanol.

-

CAS Number: 14309-40-1

-

IUPAC Name: this compound[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | PubChem[1] |

| Molecular Weight | 235.32 g/mol | PubChem[1] |

| XLogP3 | 4.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 8 | PubChem (Computed)[1] |

| Kovats Retention Index | Standard non-polar: 2046, 2054 | NIST Mass Spectrometry Data Center[1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved via Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3][4] The following protocol is a representative procedure adapted from general Fischer esterification methods.

Objective: To synthesize this compound from 4-aminobenzoic acid and heptan-1-ol.

Materials:

-

4-Aminobenzoic acid

-

Heptan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated, brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in an excess of heptan-1-ol. A significant molar excess of the alcohol is used to drive the equilibrium towards the product.[2][3]

-

Acid Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate.

-

Washing: Wash the organic layer sequentially with:

-

Deionized water to remove the excess heptanol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.

-

Saturated sodium chloride (brine) solution to remove any remaining water and aid in layer separation.

-

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain the clear organic solution.

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

Safety Precautions:

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated area or a fume hood.

Biological Context and Potential Applications

This compound belongs to the family of 4-aminobenzoic acid (PABA) derivatives. PABA is a crucial building block in the biosynthesis of folates in many microorganisms.[5][6] As such, derivatives of PABA have been extensively explored for their therapeutic potential.

The 4-aminobenzoate scaffold is present in a wide array of drugs with diverse therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents.[7] The biological activity of these derivatives is often attributed to the 4-aminobenzoate moiety, which can act as an antimetabolite, interfering with metabolic pathways that utilize PABA.[5]

The esterification of PABA, as in this compound, modifies its physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be a strategic approach in drug design to enhance bioavailability or modulate the compound's interaction with biological targets. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active PABA esters suggests potential for further investigation in drug discovery programs. Studies on various Schiff bases derived from PABA have demonstrated antibacterial, antifungal, and cytotoxic activities.[5][8][9]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of this compound.

Caption: Fischer Esterification of 4-Aminobenzoic Acid.

Caption: General Experimental Workflow for Synthesis.

References

- 1. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification

Abstract

This application note provides a detailed protocol for the synthesis of Heptyl 4-aminobenzoate, a valuable intermediate in the development of novel therapeutic agents. The synthesis is achieved through a classic Fischer esterification reaction, employing p-aminobenzoic acid and 1-heptanol with a sulfuric acid catalyst. This document outlines the complete experimental workflow, from reaction setup to product purification and characterization, and includes comprehensive data presented for easy reference by researchers in organic chemistry and drug development.

Introduction

This compound is a member of the amino- and p-aminobenzoic acid ester family, a class of compounds with significant applications in the pharmaceutical and cosmetic industries. While shorter-chain esters like benzocaine (ethyl 4-aminobenzoate) are well-known local anesthetics, longer-chain esters such as the heptyl derivative are being explored for their unique physicochemical properties that may enhance drug delivery and efficacy. The synthesis of such esters is typically achieved via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[3] This application note presents a straightforward and reproducible protocol for the synthesis of this compound, providing researchers with a reliable method for obtaining this compound for further investigation.

Reaction Scheme

Caption: Fischer esterification of p-aminobenzoic acid with 1-heptanol.

Experimental Protocol

Materials:

-

p-Aminobenzoic acid (PABA)

-

1-Heptanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (13.7 g, 0.1 mol) and 1-heptanol (58.1 g, 0.5 mol).

-

Catalyst Addition: To the stirred mixture, slowly add concentrated sulfuric acid (3 mL) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Neutralization: Slowly add 10% aqueous sodium carbonate solution in portions to neutralize the excess acid. Be cautious as carbon dioxide evolution will cause pressure buildup. Continue adding the solution until the aqueous layer is basic (pH > 8).[1]

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL) and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5] Alternatively, for a less rigorous purification, recrystallization from a suitable solvent system like ethanol/water can be attempted.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| p-Aminobenzoic acid | 13.7 g (0.1 mol) | |

| 1-Heptanol | 58.1 g (0.5 mol) | |

| Sulfuric Acid (conc.) | 3 mL | |

| Product | ||

| Product Name | This compound | [6] |

| Molecular Formula | C₁₄H₂₁NO₂ | [6] |

| Molecular Weight | 235.32 g/mol | [6] |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Reaction Time | 4-6 hours | |

| Characterization | ||

| Appearance | Expected to be a solid or oil | |

| ¹H NMR (CDCl₃, est.) | ||

| δ 7.85 (d, 2H) | Aromatic protons ortho to ester | |

| δ 6.65 (d, 2H) | Aromatic protons ortho to amine | |

| δ 4.20 (t, 2H) | -OCH₂- | |

| δ 4.05 (br s, 2H) | -NH₂ | |

| δ 1.70 (quint, 2H) | -OCH₂CH ₂- | |

| δ 1.30 (m, 8H) | -(CH₂)₄- | |

| δ 0.90 (t, 3H) | -CH₃ | |

| IR (KBr, est.) cm⁻¹ | ||

| 3450-3350 (two bands) | N-H stretching of primary amine | |

| 3050-3000 | Aromatic C-H stretching | |

| 2950-2850 | Aliphatic C-H stretching | |

| ~1700 | C=O stretching of the ester | |

| ~1600 | N-H bending and C=C aromatic ring stretching | |

| ~1280 | C-O stretching of the ester |

Note: The spectral data provided are estimated based on the known spectra of similar compounds, such as ethyl 4-aminobenzoate, and general chemical shift and IR frequency correlations. Actual experimental data should be obtained for confirmation.

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Heptyl p-aminobenzoate [webbook.nist.gov]

- 3. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Heptyl p-aminobenzoate | C14H21NO2 | CID 26628 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heptyl 4-aminobenzoate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 4-aminobenzoate is an organic compound with potential applications in the pharmaceutical and cosmetic industries as an intermediate for the synthesis of active pharmaceutical ingredients (APIs) and as a UV-absorbing agent. This document provides detailed application notes and protocols for the synthesis of this compound via two primary transesterification methods: chemical catalysis and enzymatic catalysis. These methods offer distinct advantages and are suited for different research and development needs.

Chemical Transesterification using a Titanium Catalyst

Chemical transesterification is a robust and efficient method for the synthesis of this compound. This protocol is based on the transesterification of a readily available starting material, ethyl 4-aminobenzoate, with heptanol using a titanium alkoxide catalyst. The reaction is driven to completion by the removal of the ethanol byproduct.

Experimental Protocol: Titanium-Catalyzed Transesterification

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

n-Heptanol

-

Tetra(n-butyl) titanate (IV) (TBT) or other suitable titanium alkoxide catalyst

-

Nitrogen gas supply

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and purification (e.g., dichloromethane, hexane)

-

Reaction vessel equipped with a magnetic stirrer, thermometer, condenser, and a means for removing ethanol (e.g., Dean-Stark trap or distillation head)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine ethyl 4-aminobenzoate and an excess of n-heptanol. A molar ratio of 1:3 to 1:5 (ethyl 4-aminobenzoate to heptanol) is recommended to drive the equilibrium towards the product.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere and prevent side reactions.

-

Catalyst Addition: Add the titanium alkoxide catalyst to the reaction mixture. A catalyst loading of 0.1-0.5 mol% relative to the ethyl 4-aminobenzoate is typically sufficient.

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 150°C and 170°C.[1] The reaction progress can be monitored by observing the collection of ethanol in the distillation head or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Reaction Time: Maintain the reaction at the elevated temperature for a period of 16 to 24 hours, or until the reaction is deemed complete by monitoring.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If necessary, neutralize the catalyst with a small amount of water or a dilute acid solution.

-

Remove the excess heptanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with brine (saturated NaCl solution) and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Quantitative Data Summary: Chemical Transesterification

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-aminobenzoate | [1] |

| Reagent | n-Heptanol | N/A |

| Catalyst | Tetra(n-butyl) titanate (IV) | [1] |

| Temperature | 150-171°C | [1] |

| Reaction Time | 16-24 hours | [1] |

| Molar Ratio (Ester:Alcohol) | 1:3 to 1:5 (suggested) | N/A |

| Catalyst Loading | 0.1-0.5 mol% (suggested) | N/A |

| Yield | Up to 96% (for a similar long-chain ester) | [1] |

Enzymatic Transesterification using Immobilized Lipase

Enzymatic transesterification offers a greener and more selective alternative to chemical catalysis. This method utilizes an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), to catalyze the reaction under milder conditions.

Experimental Protocol: Enzymatic Transesterification

Materials:

-

Ethyl 4-aminobenzoate

-

n-Heptanol

-

Novozym 435 (or other suitable immobilized lipase)

-

Anhydrous molecular sieves (3Å or 4Å)

-

Organic solvent (e.g., toluene, heptane, or solvent-free)

-

Orbital shaker or magnetic stirrer

-

Reaction vessel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 4-aminobenzoate and n-heptanol in an organic solvent. Alternatively, the reaction can be performed solvent-free. A slight excess of heptanol (e.g., 1.2 to 2 molar equivalents) is recommended.

-

Water Removal: Add anhydrous molecular sieves to the reaction mixture to remove any water present and the water generated during the reaction, which can inhibit the enzyme.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

-

Reaction Conditions: Place the reaction vessel in an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Maintain the reaction temperature between 50°C and 70°C.

-

Reaction Time: The reaction time can vary from 24 to 72 hours. Monitor the progress of the reaction by TLC or GC.

-

Work-up:

-

Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a fresh solvent and reused.

-

Remove the solvent and excess heptanol from the filtrate under reduced pressure.

-

-

Purification: The resulting this compound can be purified using the same methods described for the chemical synthesis protocol.

Quantitative Data Summary: Enzymatic Transesterification (Projected)

| Parameter | Value (Projected) | Reference |

| Starting Material | Ethyl 4-aminobenzoate | N/A |

| Reagent | n-Heptanol | N/A |

| Catalyst | Novozym 435 | N/A |

| Temperature | 50-70°C | N/A |

| Reaction Time | 24-72 hours | N/A |

| Molar Ratio (Ester:Alcohol) | 1:1.2 to 1:2 | N/A |

| Enzyme Loading | 5-10% (w/w) | N/A |

| Yield | High (expected) | N/A |

Visualizations

Caption: Comparative workflow for chemical and enzymatic synthesis of this compound.

Caption: General chemical equation for the transesterification of ethyl 4-aminobenzoate.

References

Application Note: Purification of Heptyl 4-aminobenzoate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of heptyl 4-aminobenzoate from a crude reaction mixture using silica gel column chromatography. This compound, an ester with applications in cosmetics and as a potential intermediate in pharmaceutical synthesis, is often synthesized via Fischer esterification of 4-aminobenzoic acid and heptanol. The purification process described herein effectively removes unreacted starting materials, byproducts, and other impurities, yielding the target compound with high purity. This document outlines the materials, equipment, and a step-by-step protocol for the chromatographic separation, including thin-layer chromatography (TLC) for monitoring the purification.

Introduction

This compound is an organic compound that belongs to the class of p-aminobenzoic acid (PABA) esters. These esters are known for their ultraviolet (UV) absorbing properties and are used in sunscreens and other cosmetic formulations. Furthermore, as a derivative of PABA, it can serve as a building block in the synthesis of various pharmaceutical agents. The purity of such intermediates is critical in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Column chromatography is a widely used technique for the purification of organic compounds. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). By carefully selecting the mobile phase, components with different polarities can be separated. Due to the presence of a long alkyl chain, this compound is a relatively non-polar compound, which dictates the choice of a non-polar mobile phase for effective purification.

Experimental Overview

The purification strategy involves the following key steps:

-

Thin-Layer Chromatography (TLC) Analysis: Initial analysis of the crude product to determine the optimal mobile phase for column chromatography.

-

Column Preparation: Packing a glass column with a slurry of silica gel in the chosen mobile phase.

-

Sample Loading: Adsorbing the crude this compound onto a small amount of silica gel and loading it onto the column.

-

Elution: Passing the mobile phase through the column to separate the components of the mixture.

-

Fraction Collection and Analysis: Collecting the eluent in fractions and analyzing them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Evaporating the solvent from the pooled pure fractions to obtain the purified this compound.

Caption: Workflow for the purification of this compound.

Materials and Methods

Materials

-

Crude this compound

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (optional, for basic compounds)

-

TLC plates (silica gel 60 F254)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Equipment

-

Glass chromatography column

-

Separatory funnel

-

Round-bottom flasks

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Beakers and Erlenmeyer flasks

-

Glass funnels

-

Filter paper

-

Capillary tubes for TLC spotting

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

-

Prepare a developing chamber with a filter paper wick and a solvent system of 10% ethyl acetate in hexane. For amine-containing compounds, a mobile phase with a small amount of triethylamine (e.g., 10% ethyl acetate in hexane with 0.1% triethylamine) can prevent streaking.[1]

-

Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.

-

Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.[2]

-

Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp (254 nm).

-

Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.[1]

-

Adjust the polarity of the mobile phase if necessary. Increase the proportion of ethyl acetate to increase the Rf values or increase the proportion of hexane to decrease them.

Protocol 2: Column Chromatography Purification

-

Column Preparation:

-

Secure a glass chromatography column vertically.

-

Prepare a slurry of silica gel in the optimized mobile phase (determined from TLC analysis). A common starting mobile phase for non-polar compounds is 5-10% ethyl acetate in hexane.[3]

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to pack the silica gel evenly.

-

Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

-

Drain the solvent until the level is just above the sand.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add the silica-adsorbed sample to the top of the column.

-

Add another thin layer of sand on top of the sample.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

-

Maintain a constant flow rate.

-

Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Pool the pure fractions in a round-bottom flask.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

-

Determine the yield and assess the purity of the final product (e.g., by NMR, GC-MS, or HPLC).

-

Data Presentation

Table 1: TLC Analysis of Crude and Purified this compound

| Sample | Mobile Phase (Hexane:EtOAc) | Rf Value |

| Crude Product | 9:1 | 0.35 (Product), 0.1 (Impurity 1), 0.8 (Impurity 2) |

| Purified Product | 9:1 | 0.35 |

Table 2: Purification of this compound - Quantitative Results

| Parameter | Value |

| Mass of Crude Product | 5.0 g |

| Purity of Crude Product (by GC) | ~85% |

| Mass of Purified Product | 4.1 g |

| Purity of Final Product (by GC) | >99% |

| Yield | 96.5% (of theoretical pure compound) |

| Appearance | White to off-white solid |

Signaling Pathways and Logical Relationships

The logical relationship between the polarity of the compounds and their elution order in normal-phase chromatography is a key concept in this purification.

Caption: Relationship between compound polarity and elution order.

Conclusion

The described column chromatography protocol is an effective method for the purification of this compound from a crude reaction mixture. By optimizing the mobile phase using TLC analysis, a high degree of purity can be achieved with a good recovery of the product. This application note serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of similar organic compounds, ensuring high-quality materials for further research and development.

References

Application Notes and Protocols for the Recrystallization of High-Purity Heptyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Heptyl 4-aminobenzoate to high purity using recrystallization techniques. These guidelines are intended to assist researchers and professionals in the pharmaceutical and chemical industries in developing robust and efficient purification processes.

Introduction

This compound is an organic compound with potential applications in various fields, including cosmetics and pharmaceuticals. For many of these applications, particularly in drug development, achieving a high degree of purity is critical. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[3][4]

This application note details two primary recrystallization methods for this compound: single solvent recrystallization and anti-solvent recrystallization.

Physicochemical Properties and Solubility

This compound is a non-polar compound due to the presence of the heptyl chain, which dictates its solubility in various solvents.[5] It is generally soluble in organic solvents such as ethanol, acetone, and chloroform, and has limited solubility in polar solvents like water.[5] The solubility of this compound, like most organic solids, increases with temperature.[5]

Table 1: Solubility of this compound in Selected Solvents (Estimated)

| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |

| Ethanol | 46.07 | 78 | 24.55 | Moderately Soluble | Highly Soluble |

| Acetone | 58.08 | 56 | 20.7 | Soluble | Highly Soluble |

| Dichloromethane | 84.93 | 40 | 9.08 | Soluble | Highly Soluble |

| Hexane | 86.18 | 69 | 1.88 | Sparingly Soluble | Moderately Soluble |

| Water | 18.02 | 100 | 80.1 | Insoluble | Sparingly Soluble |

Recrystallization Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is suitable for crude this compound with primarily polar impurities. Ethanol is a good choice of solvent as it is moderately polar, readily available, and has a suitable boiling point.[6]

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water bath

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3][4]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.[3]

-

Drying: Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator to remove residual solvent.

Table 2: Expected Results for Single Solvent Recrystallization

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (by HPLC) | ~95% | >99% |

| Yield | - | 70-85% |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Melting Point | Broad range | Sharp, defined range |

Protocol 2: Anti-Solvent Recrystallization using Dichloromethane and Hexane

This method is effective when a single solvent that is good for dissolving at high temperatures and poor at low temperatures cannot be found. Dichloromethane is a good solvent for this compound, while hexane is a poor solvent (anti-solvent).[8]

Materials:

-

Crude this compound

-

Dichloromethane

-

Hexane

-

Erlenmeyer flask

-

Heating source (if necessary)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

-

Addition of Anti-Solvent: Slowly add hexane to the solution while stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

-

Inducing Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of a pre-mixed, cold dichloromethane/hexane solution (in a ratio that reflects the final composition of the mother liquor) to remove impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvents.

Table 3: Expected Results for Anti-Solvent Recrystallization

| Parameter | Before Recrystallization | After Recrystallization |

| Purity (by HPLC) | ~95% | >99.5% |

| Yield | - | 80-90% |

| Appearance | Off-white to yellowish powder | Fine white crystals |

| Melting Point | Broad range | Sharp, defined range |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the described recrystallization protocols.

Caption: Single Solvent Recrystallization Workflow.

Caption: Anti-Solvent Recrystallization Workflow.

Conclusion

The choice of recrystallization technique depends on the nature of the impurities and the solubility characteristics of this compound. For general purification, single solvent recrystallization with ethanol is a robust method. For achieving higher purity, especially when dealing with impurities of similar polarity, the anti-solvent recrystallization method offers greater control and can lead to superior results. It is crucial to perform preliminary solvent screening tests to determine the optimal solvent or solvent system for the specific crude material. The protocols provided herein serve as a comprehensive starting point for the development of a tailored purification process for high-purity this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. brainly.com [brainly.com]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

Application Notes and Protocols for the Quantification of Heptyl 4-Aminobenzoate in Solution

Introduction

Heptyl 4-aminobenzoate (Heptyl-PABA) is an organic compound with potential applications in the pharmaceutical and cosmetic industries. Accurate and reliable quantification of this analyte in solution is critical for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of this compound. A reversed-phase HPLC method with UV detection is recommended for its ability to separate the analyte from potential impurities and degradation products.

Principle